molecular formula C10H20ClNO2 B1440982 Ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride CAS No. 874365-39-6

Ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride

Cat. No.: B1440982
CAS No.: 874365-39-6
M. Wt: 221.72 g/mol
InChI Key: SKWIXVUJYZWPSO-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride can be synthesized through several methods. One common method involves the reaction of isonipecotic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through crystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various piperidine derivatives, carboxylic acids, and amine compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-piperidinecarboxylate: A closely related compound with similar chemical properties.

    Ethyl 4-amino-1-piperidinecarboxylate: Another derivative used in the synthesis of pharmaceuticals.

    Ethyl pipecolinate hydrochloride: Used in the synthesis of quinolizidine alkaloids.

Uniqueness

Ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various specialized compounds .

Properties

IUPAC Name

ethyl 4-ethylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-3-10(9(12)13-4-2)5-7-11-8-6-10;/h11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWIXVUJYZWPSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693908
Record name Ethyl 4-ethylpiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874365-39-6
Record name Ethyl 4-ethylpiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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